molecular formula C15H15N5O4 B1384164 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate CAS No. 59277-91-7

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate

Cat. No. B1384164
Key on ui cas rn: 59277-91-7
M. Wt: 329.31 g/mol
InChI Key: XAZMDVUJLSYFIQ-UHFFFAOYSA-N
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Patent
US04146715

Procedure details

9-(benzoyloxyethoxymethyl)guanine (0.58g) and methanol (80ml) saturated with ammonia were heated in a bomb at 80° C. for 16 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure. The residue was thoroughly washed with ether and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.31g., 75% of theoretical), m.p. 256.5°-257° C.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][CH2:11][O:12][CH2:13][N:14]1[CH:22]=[N:21][C:20]2[C:19](=[O:23])[NH:18][C:17]([NH2:24])=[N:16][C:15]1=2)(=O)C1C=CC=CC=1.N>CO>[OH:9][CH2:10][CH2:11][O:12][CH2:13][N:14]1[CH:22]=[N:21][C:20]2[C:19](=[O:23])[NH:18][C:17]([NH2:24])=[N:16][C:15]1=2

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCOCN1C=2N=C(NC(C2N=C1)=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the bomb
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was thoroughly washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OCCOCN1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04146715

Procedure details

9-(benzoyloxyethoxymethyl)guanine (0.58g) and methanol (80ml) saturated with ammonia were heated in a bomb at 80° C. for 16 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure. The residue was thoroughly washed with ether and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.31g., 75% of theoretical), m.p. 256.5°-257° C.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][CH2:11][O:12][CH2:13][N:14]1[CH:22]=[N:21][C:20]2[C:19](=[O:23])[NH:18][C:17]([NH2:24])=[N:16][C:15]1=2)(=O)C1C=CC=CC=1.N>CO>[OH:9][CH2:10][CH2:11][O:12][CH2:13][N:14]1[CH:22]=[N:21][C:20]2[C:19](=[O:23])[NH:18][C:17]([NH2:24])=[N:16][C:15]1=2

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCOCN1C=2N=C(NC(C2N=C1)=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the bomb
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was thoroughly washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OCCOCN1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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